2,2-Diaminoheptanedioic acid

Vue d'ensemble

Description

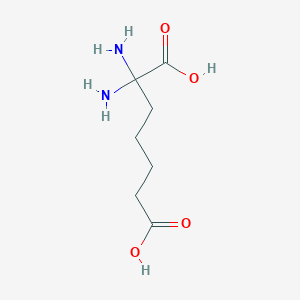

2,2-Diaminoheptanedioic acid, also known as 2,6-diaminoheptanedioic acid, is an organic compound with the molecular formula C7H14N2O4. It is a derivative of lysine and is characterized by the presence of two amino groups and two carboxyl groups. This compound is significant in various biochemical processes and is a key component in the biosynthesis of bacterial cell walls.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diaminoheptanedioic acid typically involves the hydrogenation of cyanide derivatives. One common method is the hydrogenation of 2,6-dicyanoheptanoic acid, which yields this compound under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, under a hydrogen atmosphere at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of specific bacterial strains. These bacteria are engineered to produce the compound through their metabolic pathways. The fermentation process is optimized for yield and purity, and the product is subsequently extracted and purified using techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Enzymatic Reactions in Bacterial Metabolism

DAP is a key intermediate in peptidoglycan biosynthesis and lysine production. Enzymatic transformations include:

Decarboxylation to L-Lysine

- Enzyme : Diaminopimelate decarboxylase (lysA)

- Gene : PA5277 (in Pseudomonas aeruginosa)

- Reaction :

- Role : Final step in lysine biosynthesis in bacteria .

Epimerization of Stereoisomers

- Enzyme : Diaminopimelate epimerase (dapF)

- Gene : PA5278

- Reaction :

- Role : Converts LL-DAP to meso-DAP for peptidoglycan incorporation .

Desuccinylation

- Enzyme : Succinyl-diaminopimelate desuccinylase (dapE)

- Reaction :

- Role : Hydrolyzes succinyl groups during DAP biosynthesis .

Peptidoglycan Incorporation

- Enzyme : UDP-N-acetylmuramoyl-L-alanyl-D-glutamate ligase (murE)

- Reaction :

- Role : Adds meso-DAP to peptidoglycan precursors .

Hydantoin Intermediate Method

Metabolic and Biodegradation Pathways

- In Vivo Metabolism :

- Environmental Degradation :

Data Tables

Table 1: Enzymatic Reactions of DAP

Table 2: Synthetic Methods for DAP

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Hydantoin Intermediate | Glutaraldehyde, HBr | 85°C, reflux | ~60% |

| Stereoselective Synthesis | Chiral catalysts | Hydrogenation, 140°C | 69% |

Applications De Recherche Scientifique

2,2-Diaminoheptanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It plays a crucial role in the study of bacterial cell wall biosynthesis and is used as a marker for bacterial contamination.

Medicine: It is investigated for its potential use in developing antibiotics and other therapeutic agents.

Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.

Mécanisme D'action

The mechanism of action of 2,2-diaminoheptanedioic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It acts as a cross-linking agent between glycan strands, providing structural integrity to the cell wall. The compound targets enzymes involved in peptidoglycan biosynthesis, such as UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase, which catalyzes the addition of this compound to the nucleotide precursor in the biosynthesis pathway .

Comparaison Avec Des Composés Similaires

2,2-Diaminoheptanedioic acid is similar to other diamino acids such as:

2,6-Diaminopimelic acid: Another derivative of lysine, used in bacterial cell wall biosynthesis.

2,4-Diaminobutyric acid: A shorter chain diamino acid with similar biochemical properties.

2,3-Diaminopropionic acid: A simpler diamino acid used in various biochemical studies.

Uniqueness: this compound is unique due to its specific role in bacterial cell wall biosynthesis and its potential applications in developing new antibiotics. Its structure allows for specific interactions with enzymes involved in peptidoglycan synthesis, making it a valuable compound in both research and industrial applications.

Activité Biologique

2,2-Diaminoheptanedioic acid, also known as diaminopimelic acid (DAP), is a non-proteinogenic amino acid that plays a crucial role in bacterial cell wall synthesis and is significant in various biological processes. This compound has garnered attention for its potential applications in antibacterial therapies and immunomodulation. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two amino groups and two carboxylic acid groups. The chemical structure can be represented as follows:

This structure contributes to its ability to interact with various biological molecules, influencing its biological activity.

Antibacterial Activity

The primary biological function of this compound is its role in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls. The enzyme murE , which catalyzes the addition of DAP to nucleotide precursors in the peptidoglycan biosynthetic pathway, shows high specificity for meso-DAP. This specificity is crucial for maintaining bacterial integrity and viability .

- Inhibition of Cell Wall Synthesis : Studies have shown that derivatives of DAP can inhibit the production of diaminopimelic acid itself, leading to compromised cell wall integrity in Gram-negative bacteria . This mechanism underlies its potential as an antibacterial agent.

Immunomodulatory Effects

Research indicates that DAP acts as an immunomodulator by engaging with the NOD1 and NOD2 receptors in the innate immune system. These receptors recognize peptidoglycan fragments containing DAP, triggering immune responses that enhance the host's defense against bacterial infections .

- Activation of Immune Pathways : The recognition of DAP by NOD1 leads to the activation of downstream signaling pathways, including NFκB and MAPK pathways, which are critical for the production of pro-inflammatory cytokines . This interaction highlights the compound's potential in therapeutic applications for enhancing immune responses.

Study on Antimicrobial Peptides

A study investigated the antimicrobial activity of peptides containing DAP derivatives against various bacterial strains. The results demonstrated that certain peptide constructs exhibited significant antibacterial activity against Gram-negative bacteria, effectively inhibiting their growth through disruption of cell wall synthesis .

Immunological Research

Another study focused on the immunological effects of DAP in human dendritic cells. The findings revealed that DAP could synergistically enhance cytokine production when combined with Toll-like receptor agonists. This suggests a promising role for DAP in developing vaccines or immunotherapies aimed at enhancing immune responses against pathogens .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862237 | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |

| Record name | Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 583-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanedioic acid, 2,6-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.